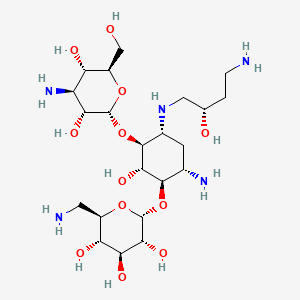
Butikacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butikacin is a semisynthetic aminoglycoside antibacterial compound. It is known for its activity against Gram-positive bacilli . The compound is derived from kanamycin A and has been modified to enhance its antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butikacin is synthesized through the acylation of kanamycin A with a specific side chain. . The reaction conditions typically include the use of solvents and catalysts to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Butikacin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Butikacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Aminoglykosid-Antibiotika und ihren chemischen Eigenschaften verwendet.
Biologie: Wird in der Forschung zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung bakterieller Infektionen untersucht, insbesondere solche, die durch grampositive Bazillen verursacht werden.
5. Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung, indem es an die bakterielle 30S-Ribosomenuntereinheit bindet. Diese Bindung stört die mRNA-Bindungs- und tRNA-Akzeptorstellen und unterbricht die normale Proteinsynthese. Als Ergebnis werden nicht-funktionelle oder toxische Proteine produziert, die zum Absterben der Bakterienzelle führen . Die primären molekularen Ziele sind die ribosomalen Untereinheiten, und der beteiligte Weg ist die Hemmung der Proteinsynthese .
Ähnliche Verbindungen:
Kanamycin A: Die Stammverbindung, von der this compound abgeleitet ist.
Amikacin: Ein weiteres Aminoglykosid-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.
Gentamicin: Ein verwandtes Aminoglykosid mit einem breiteren Wirkungsspektrum.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Modifikationen, die seine Aktivität gegen grampositive Bazillen verstärken, einzigartig. Im Gegensatz zu Kanamycin A verfügt this compound über eine zusätzliche Aminohydroxybutylgruppe, die seine antibakterielle Wirksamkeit verbessert. Im Vergleich zu Amikacin und Gentamicin hat this compound eine gezieltere Aktivität gegen bestimmte Bakterienstämme .
Wirkmechanismus
Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis. As a result, non-functional or toxic proteins are produced, leading to bacterial cell death . The primary molecular targets are the ribosomal subunits, and the pathway involved is the inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Kanamycin A: The parent compound from which butikacin is derived.
Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Uniqueness of this compound: this compound is unique due to its specific modifications that enhance its activity against Gram-positive bacilli. Unlike kanamycin A, this compound has an added amino-hydroxybutyl group, which improves its antibacterial efficacy. Compared to amikacin and gentamicin, this compound has a more targeted activity against certain bacterial strains .
Eigenschaften
CAS-Nummer |
59733-86-7 |
|---|---|
Molekularformel |
C22H45N5O12 |
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1 |
InChI-Schlüssel |
OCFOTEIMZBKQFS-DGMGPCKZSA-N |
SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin butikacin butikacin sulfate, (S)-isomer UK-18892 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















